![molecular formula C11H6BrF6NO2 B12859339 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B12859339.png)
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile is a complex organic compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of bromine, trifluoromethoxy, and trifluoroethoxy groups, makes it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the phenylacetonitrile derivative. This involves the bromination of phenylacetonitrile to introduce the bromine atom at the 3-position.
Introduction of Trifluoromethoxy and Trifluoroethoxy Groups: The next step involves the introduction of the trifluoromethoxy and trifluoroethoxy groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents like trifluoromethoxyethanol and trifluoromethyl iodide under controlled conditions.
Final Product Formation: The final step involves the coupling of the intermediate compounds to form the desired product. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitrile derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy and trifluoroethoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine
- 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile
Uniqueness
Compared to similar compounds, 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile is unique due to the specific combination of bromine, trifluoromethoxy, and trifluoroethoxy groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it particularly valuable in various research applications.
Eigenschaften
Molekularformel |
C11H6BrF6NO2 |
|---|---|
Molekulargewicht |
378.06 g/mol |
IUPAC-Name |
2-[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]acetonitrile |
InChI |
InChI=1S/C11H6BrF6NO2/c12-7-5-6(3-4-19)1-2-8(7)20-10(14,15)9(13)21-11(16,17)18/h1-2,5,9H,3H2 |
InChI-Schlüssel |
SIHGBPDTVADRPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC#N)Br)OC(C(OC(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thia-6-azaspiro[3.4]octan-7-one](/img/structure/B12859259.png)



![Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate](/img/structure/B12859281.png)
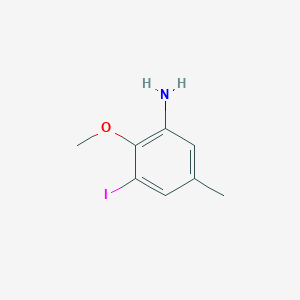
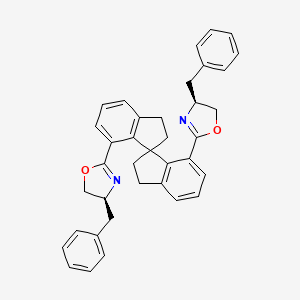
![6-(Chloromethyl)-2-[3,5-di(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12859303.png)
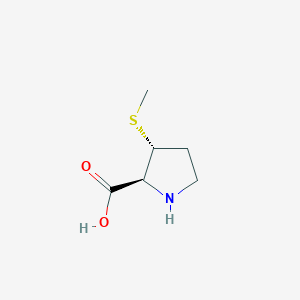

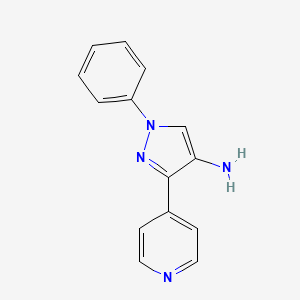
![2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12859345.png)
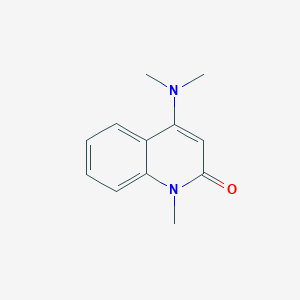
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
